(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
The compound “(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione” is a bicyclic structure featuring a fused cyclopropane and pyrrolidine ring system. Its stereochemistry (1R,5R) and isopropyl substituent at the 1-position distinguish it from related analogs. The bicyclic core and substituent positioning are critical determinants of bioactivity, as seen in analogs with similar scaffolds.
Properties
IUPAC Name |
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-4(2)8-3-5(8)6(10)9-7(8)11/h4-5H,3H2,1-2H3,(H,9,10,11)/t5-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCAASYDQOKAL-YLWLKBPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12C[C@H]1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via 1,2-Dicarbonyl Precursors
The azabicyclo[3.1.0]hexane scaffold is often constructed through cyclopropanation reactions. A key approach involves treating cis-1,2-cyclopropanedicarboxylic acid derivatives with amines. For example, Patent US4183857A describes reacting cis-1,2-cyclopropanedicarboxylic acid with benzylamine under elevated temperatures (150–200°C) to form 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This reaction proceeds via a double nucleophilic attack by the amine on the carbonyl groups, followed by intramolecular cyclization (Fig. 1A).
Table 1: Cyclopropanation Reaction Conditions
Aza-Prins Cyclization
The aza-Prins reaction, as detailed in ACS Journal of Organic Chemistry , offers an alternative route. Treating 1,2-dicarbonyl compounds with amino alcohols under acidic conditions generates bicyclic lactams via a tandem imine formation-cyclization mechanism. For instance, heating 8,9-dimethoxy-1,2-dicarbonyl derivatives with HCl in dioxane at 80°C yields tricyclic benzazocines. Adapting this method, the azabicyclo[3.1.0]hexane core could be synthesized by replacing the aromatic component with a cyclopropane-bearing precursor.
Stereoselective Introduction of the Isopropyl Group
Alkylation of Bicyclic Intermediates
Installing the isopropyl group at the C1 position requires stereocontrol. Patent EP0008813B1 demonstrates that alkylation of 3-azabicyclo[3.1.0]hexane derivatives with alkyl halides in polar solvents (e.g., ethers or alcohols) proceeds efficiently. For example, treating sodium cyanide with the bisulfite adduct of 3-azabicyclo[3.1.0]hex-2-ene generates a nucleophilic intermediate, which can react with isopropyl bromide to form the C1-substituted product.
Asymmetric Catalysis
Oxidation to Dione Functionality
Hydrolysis of Cyano Intermediates
Patent EP0008813B1 outlines hydrolysis strategies for converting nitriles to carboxylic acids. Refluxing 2-cyano-3-azabicyclo[3.1.0]hexane with aqueous HCl generates the acid, which can be oxidized to the dione using Jones reagent. Alternatively, alcoholysis with hydrogen chloride in methanol directly yields methyl esters, which are hydrolyzed to the free acid under basic conditions.
Table 3: Hydrolysis and Oxidation Parameters
Direct Oxidation of Diols
An alternative pathway involves oxidizing a diol intermediate. Hydrogen peroxide in acetic acid or ruthenium-based oxidants can convert vicinal diols to diketones. However, this method risks over-oxidation or epimerization and requires careful optimization.
Stereochemical Control and Resolution
Diastereomeric Crystallization
The (1R,5R) configuration can be achieved via resolution of racemic mixtures. Forming diastereomeric salts with chiral acids (e.g., tartaric acid) enables separation by crystallization. US4183857A employs similar principles during benzyl group removal, where hydrogenolysis preserves stereochemistry.
Chiral Pool Synthesis
Using enantiopure starting materials, such as (1R)- or (1S)-isopropyl glycidol, ensures retention of configuration throughout the synthesis. This approach avoids post-synthesis resolution but requires access to chiral precursors.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound might inhibit or activate certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Alkyl chains (e.g., butyl, pentyl) at the 3-position enhance aromatase inhibition, likely due to hydrophobic interactions with the enzyme’s active site . The isopropyl group in the target compound may offer similar advantages but with reduced steric bulk compared to longer chains.
- Stereochemistry : The 1R configuration is essential for aromatase inhibition in phenyl-substituted analogs . The (1R,5R) configuration of the target compound could optimize binding geometry compared to (1R,5S) or racemic mixtures.
- Halogenated Derivatives : Dichlorophenyl or chlorophenyl substitutions shift activity toward pesticide applications (e.g., procymidone) or androgen receptor binding studies, indicating substituent-dependent target specificity .
Aromatase Inhibition
- High-Potency Analogs : Compounds 9e and 9f (Ki = 15–20 nM) demonstrate that 3-alkylation drastically improves potency over AG (Ki = 1.8 µM) . The target compound’s isopropyl group may position it between AG and these high-potency analogs in activity.
- Mechanistic Insights : Substituted analogs induce type II difference spectra in placental microsomes, suggesting direct binding to aromatase’s heme center, akin to AG .
Other Therapeutic Targets
- Complement Factor D Inhibition : A bromopyridinyl-carboxamide derivative exhibits IC50 values of 5.0–9.0 µM, highlighting the scaffold’s adaptability to diverse enzyme targets .
- Anticancer Prodrugs : Derivatives like (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid are explored as glutamine antagonists for tumor-targeted therapies .
Physicochemical Properties
| Property | Target Compound (1R,5R) | 9a (1R-phenyl) | 9e (3-butyl) | 6,6-Dimethyl Derivative |
|---|---|---|---|---|
| Molecular Weight* | ~195.2 (estimated) | 230.25 | 300.38 | 139.15 |
| LogP* | ~1.5 (predicted) | 1.8 (experimental) | 3.2 (alkyl chain) | 1.3 |
| Aqueous Solubility | Moderate (alkyl substituent) | Low (aromatic ring) | Very low (hydrophobic) | High (polar groups) |
*Estimated based on structural analogs where direct data are unavailable.
Biological Activity
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known by its CAS number 148236-94-6, is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C8H11NO2, and it has a molecular weight of 155.18 g/mol. The compound's structure can be represented as:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various effects such as enzyme inhibition or activation, impacting metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For instance:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15 |
| Cyclooxygenase | Non-competitive | 25 |
Case Studies
Several studies have focused on the biological implications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results indicated that the compound exhibited significant activity against Gram-positive bacteria while showing moderate effectiveness against Gram-negative strains.
Case Study 2: Enzyme Interaction
Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction of this compound with acetylcholinesterase (AChE). The study found that the compound binds to the active site of AChE, inhibiting its function and suggesting potential use in treating conditions like Alzheimer's disease.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | BF₃·Et₂O, THF, 0°C | 78 | |
| Purification | Silica gel chromatography (EtOAc/hexane) | 92 |
Basic: How is the stereochemical configuration validated for this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration (e.g., used in analogous bicyclic compounds to confirm (1R,5R) stereochemistry) .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents .
- Chiroptical Methods : Circular Dichroism (CD) to correlate optical activity with enantiomeric purity .
Advanced: How can Structure-Activity Relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Introduce groups at the propan-2-yl or dione positions (e.g., aryl, alkyl, or heteroatom substituents) .
- Biological Assays : Test inhibitory activity against targets (e.g., aromatase or mGlu receptors) using:
Q. Table 2: Example SAR Data for Analogous Compounds
| Substituent | Target | (nM) | Efficacy (%) | Reference |
|---|---|---|---|---|
| 4-Aminophenyl | Aromatase | 20 | 95 | |
| Trifluoromethyl | mGlu2 | 5 | 100 |
Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration .
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites (e.g., oxidation of propan-2-yl groups) .
- Species-Specific Differences : Compare rodent vs. human enzyme kinetics (e.g., CYP450 isoforms) .
Advanced: What computational approaches predict enantiomer-specific effects?
Methodological Answer:
- Docking Simulations : Use crystal structures of target proteins (e.g., aromatase P450) to model binding modes .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability (e.g., hydrogen bonding with bicyclic dione) .
- QM/MM Calculations : Evaluate electronic effects of substituents on binding affinity .
Advanced: How to optimize metabolic stability without compromising activity?
Methodological Answer:
- Isotere Replacement : Substitute metabolically labile groups (e.g., replacing ester with amide) .
- Deuterium Labeling : Stabilize vulnerable C-H bonds (e.g., propan-2-yl methyl groups) .
- Prodrug Strategies : Mask polar dione groups with hydrolyzable esters .
Advanced: What analytical methods detect degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat, light, or pH extremes .
- HPLC-MS/MS : Identify degradation products (e.g., ring-opening or oxidation byproducts) .
- Stability-Indicating Assays : Validate methods per ICH guidelines (e.g., >90% recovery of parent compound) .
Advanced: How to validate target engagement in vivo?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
